(3-Aminopropanoyl)-D-proline
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Overview
Description
(3-Aminopropanoyl)-D-proline is a compound of interest in various scientific fields due to its unique structure and properties It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropanoyl)-D-proline typically involves the reaction of D-proline with 3-aminopropanoic acid or its derivatives. One common method is the amidation reaction, where D-proline is reacted with 3-aminopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropanoyl)-D-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or carboxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-Aminopropanoyl)-D-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in protein synthesis and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Aminopropanoyl)-D-proline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
L-Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties.
3-Aminopropanoic Acid: A simple amino acid derivative with similar functional groups.
Proline Derivatives: Various derivatives of proline with different functional groups attached.
Uniqueness
(3-Aminopropanoyl)-D-proline is unique due to its specific structure, which combines the properties of proline and 3-aminopropanoic acid
Properties
Molecular Formula |
C8H14N2O3 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c9-4-3-7(11)10-5-1-2-6(10)8(12)13/h6H,1-5,9H2,(H,12,13)/t6-/m1/s1 |
InChI Key |
FZWUTBBNGPSHBP-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CCN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN)C(=O)O |
Origin of Product |
United States |
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